molecular formula C23H31N3O6 B558174 Boc-Lys(Ac)-AMC CAS No. 233691-67-3

Boc-Lys(Ac)-AMC

Cat. No. B558174
CAS RN: 233691-67-3
M. Wt: 445.5 g/mol
InChI Key: SUTRDULVNIPNLW-SFHVURJKSA-N
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Description

Boc-Lys(Ac)-AMC is a fluorescent substrate for histone deacetylases (HDACs) . Following deacetylation by an HDAC, Boc-Lys-AMC is cleaved by trypsin and 7-amino-4-methylcoumarin (AMC) is released. The fluorescence of AMC can be used to quantify HDAC activity .


Synthesis Analysis

The synthesis of Boc-Lys(Ac)-AMC involves several steps, including the protection of the amine group, the acetylation of the lysine side chain, and the conjugation of the substrate to the fluorophore.


Molecular Structure Analysis

The molecular formula of Boc-Lys(Ac)-AMC is C23H31N3O6 . The InChi Code is InChI=1S/C23H31N3O6/c1-14-12-20(28)31-19-13-16(9-10-17(14)19)25-21(29)18(8-6-7-11-24-15(2)27)26-22(30)32-23(3,4)5/h9-10,12-13,18H,6-8,11H2,1-5H3,(H,24,27)(H,25,29)(H,26,30)/t18-/m0/s1 .


Chemical Reactions Analysis

Boc-Lys(Ac)-AMC is a substrate for histone deacetylases (HDACs). It undergoes deacetylation by an HDAC, followed by cleavage by trypsin, resulting in the release of 7-amino-4-methylcoumarin (AMC) .


Physical And Chemical Properties Analysis

Boc-Lys(Ac)-AMC has a molecular weight of 445.5 . It is a crystalline solid . It is soluble in DMF (30 mg/ml), DMSO (25 mg/ml), and Ethanol (3 mg/ml) .

Scientific Research Applications

  • Histone Deacetylase (HDAC) Assays : Boc-Lys(Ac)-AMC is used as a substrate in fluorescent assays for HDACs. These enzymes regulate transcription, and their inhibitors are promising anticancer drugs. Boc-Lys(Ac)-AMC has been employed to measure HDAC activity in tissue lysates, aiding in the identification of HDAC inhibitors and assessing their effects under various conditions. This application is significant in cancer research and in understanding central nervous system disorders (Heltweg, Dequiedt, Verdin, & Jung, 2003); (Reddy, Wu, Golub, Dashwood, & Dashwood, 2018).

  • Genome Editing via Genetic Code Expansion : In the context of CRISPR-Cas9 genome editing, Boc-Lys(Ac)-AMC derivative Lys(Boc) (BOC) was utilized to create a tightly controlled Cas9 editing system. This system allows heritable genome editing in mammalian cells, controlled acutely by exposure to BOC (Suzuki, Asami, Patel, Luk, Tsai, & Perry, 2018).

  • Homogeneous Cellular HDAC Assay : Another application of Boc-Lys(Ac)-AMC is in a cellular HDAC activity assay, which is a direct measurement of cellular HDAC enzymatic activity. This assay is suitable for compound profiling and robotic screening, providing a simple and homogeneous method for assessing various protein lysine-specific deacetylases, including HDAC1-containing complexes (Ciossek, Julius, Wieland, Maier, & Beckers, 2008).

  • Development of Non-Isotopic Assays for HDAC Activity : Boc-Lys(Ac)-AMC has facilitated the development of non-isotopic assays for HDAC activity. These assays are an improvement over traditional radioactive assays, offering higher throughput and avoiding the use of radioactivity (Jung, 2003).

  • Protease Activity Measurement : Boc-Lys(Ac)-AMC has been used to measure protease activities in various biological samples, aiding in understanding the enzymatic processes in different systems (Mumford, Pickett, Zimmerman, & Strauss, 1981).

Mechanism of Action

Safety and Hazards

Boc-Lys(Ac)-AMC is for R&D use only and not for medicinal, household or other use . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

tert-butyl N-[(2S)-6-acetamido-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O6/c1-14-12-20(28)31-19-13-16(9-10-17(14)19)25-21(29)18(8-6-7-11-24-15(2)27)26-22(30)32-23(3,4)5/h9-10,12-13,18H,6-8,11H2,1-5H3,(H,24,27)(H,25,29)(H,26,30)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTRDULVNIPNLW-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431743
Record name Boc-Lys(Ac)-AMC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Lys(Ac)-AMC

CAS RN

233691-67-3
Record name Boc-Lys(Ac)-AMC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Boc-Lys(Ac)-AMC help researchers study the effects of δ-opioid receptor agonists on HDAC activity?

A1: Boc-Lys(Ac)-AMC serves as a sensitive tool for measuring HDAC activity. The compound acts as a substrate for HDACs. After being deacetylated by HDACs, Boc-Lys(Ac)-AMC is cleaved by trypsin, releasing a fluorophore that can be quantified. [, ] This allows researchers to directly assess the impact of substances, such as the δ-opioid receptor agonist SNC-121, on HDAC activity. For example, one study demonstrated that SNC-121 reduced the activity of class I and IIb HDACs in optic nerve head astrocytes, as measured by the decreased fluorescence of the cleaved Boc-Lys(Ac)-AMC. [] This finding suggests a potential mechanism by which δ-opioid receptor agonists could modulate gene expression and cellular function.

Q2: Are there limitations to using Boc-Lys(Ac)-AMC to study HDAC activity?

A2: While Boc-Lys(Ac)-AMC is a valuable tool, it's crucial to acknowledge its limitations. The assay provides a general measure of HDAC activity and does not differentiate between the activities of specific HDAC isoforms. [] Therefore, using Boc-Lys(Ac)-AMC in conjunction with other techniques, such as Western blotting or isoform-specific inhibitors, is essential to gain a comprehensive understanding of how a compound affects individual HDACs.

  1. Almasieh, K., et al. (2011). Histone Deacetylases Regulation by δ-Opioids in Human Optic Nerve Head Astrocytes. Investigative Ophthalmology & Visual Science, 52(13), 5935–5942.
  2. Elahi, J. S., & Shannon, H. E. (2018). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology, 81(1), e45.

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